3-Bromo-5-cyclopropyl-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-cyclopropyl-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C5H5BrN2S and its molecular weight is 205.07. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
- Synthesis and Evaluation of Anticancer Properties: Compounds related to 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole have been synthesized and evaluated for their anticancer properties. Notably, certain derivatives exhibited significant anticancer activity against various cancer cell lines, including leukemia, by targeting specific cellular pathways and inducing apoptosis (Noolvi et al., 2011) Synthesis and anticancer evaluation of novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives.
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Studies: Research on novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally related to this compound, showed promising antibacterial and antifungal activities, highlighting the potential for development into new antimicrobial agents (Lamani et al., 2009) Synthesis and antimicrobial studies of novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Material Science Applications
- Corrosion Inhibition: Thiadiazole derivatives, including those structurally similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. These studies have found that such compounds can significantly reduce corrosion rates, making them valuable in the development of new materials and coatings (Lebrini et al., 2005) Electrochemical and quantum chemical studies of new thiadiazole derivatives adsorption on mild steel in normal hydrochloric acid medium.
Safety and Hazards
The safety data sheet for a similar compound, “2-bromo-5-cyclopropyl-1,3,4-thiadiazole”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar thiadiazole structure have been found to interact with various biological targets . For instance, some indole derivatives, which share a similar heterocyclic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in a variety of ways . For example, some indole derivatives have demonstrated a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been shown to have a range of effects at the molecular and cellular level .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives, which include 3-Bromo-5-cyclopropyl-1,2,4-thiadiazole, have the ability to cross cellular membranes and interact strongly with biological targets . This allows them to exert a broad spectrum of biological activities .
Cellular Effects
It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is known that thiadiazole derivatives can interact with various biomolecules
Properties
IUPAC Name |
3-bromo-5-cyclopropyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c6-5-7-4(9-8-5)3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFKIHZJKVIGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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